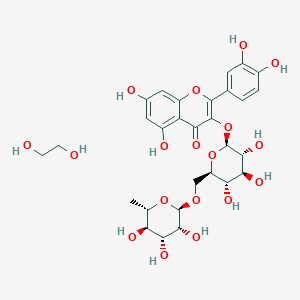
Rutin, tris-O-(2-hydroxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rutin, tris-O-(2-hydroxyethyl)-, also known as troxerutin, is a derivative of the flavonoid rutin. It is a semi-synthetic compound obtained by hydroxyethylation of rutin. This compound is known for its significant pharmacological properties, including antioxidant, anti-inflammatory, and vasoprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rutin, tris-O-(2-hydroxyethyl)-, is synthesized through the hydroxyethylation of rutin. The process involves the reaction of rutin with ethylene oxide under alkaline conditions. The reaction typically occurs at elevated temperatures and requires a catalyst to facilitate the hydroxyethylation process .
Industrial Production Methods
In industrial settings, the production of rutin, tris-O-(2-hydroxyethyl)-, follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Rutin, tris-O-(2-hydroxyethyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Rutin, tris-O-(2-hydroxyethyl)-, has a wide range of scientific research applications:
Mechanism of Action
Rutin, tris-O-(2-hydroxyethyl)-, exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes.
Vasoprotective Effects: It strengthens blood vessel walls and improves microcirculation.
Comparison with Similar Compounds
Similar Compounds
Rutin: The parent compound, known for its antioxidant and vasoprotective properties.
Quercetin: A flavonoid with similar antioxidant and anti-inflammatory effects.
Troxerutin: Another derivative of rutin with enhanced water solubility and bioavailability.
Uniqueness
Rutin, tris-O-(2-hydroxyethyl)-, is unique due to its enhanced water solubility and bioavailability compared to rutin. This makes it more effective in certain therapeutic applications, particularly in the treatment of vascular disorders .
Properties
Molecular Formula |
C29H36O18 |
|---|---|
Molecular Weight |
672.6 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one;ethane-1,2-diol |
InChI |
InChI=1S/C27H30O16.C2H6O2/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;3-1-2-4/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;3-4H,1-2H2/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-;/m0./s1 |
InChI Key |
YZXSXYHODCIFDQ-ZAAWVBGYSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.C(CO)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


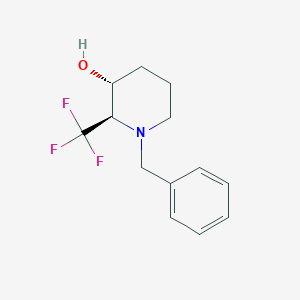
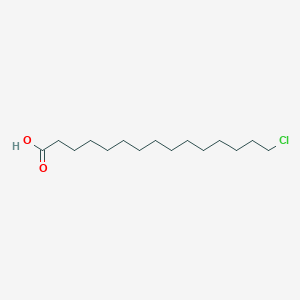
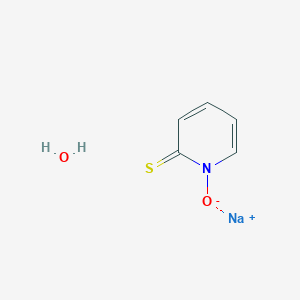
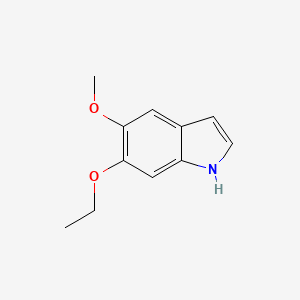

![(5H-imidazo[5,1-a]isoindol-5-yl)methanamine](/img/structure/B15219722.png)
![Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethyl)phenyl]-1-imidazolidinyl]-](/img/structure/B15219725.png)
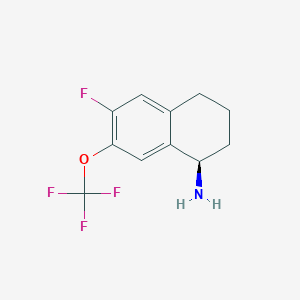
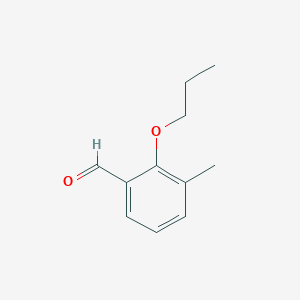
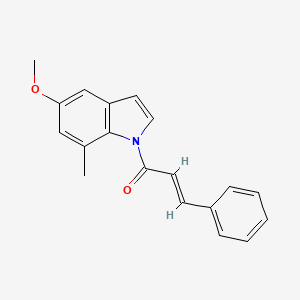
![Benzo[b]thiophen-3-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B15219743.png)
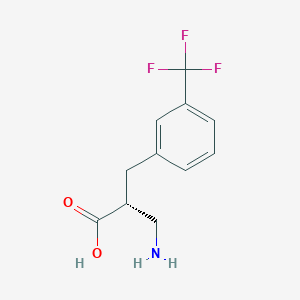
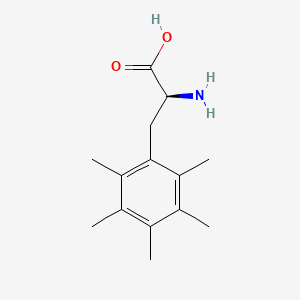
![(3AR,8aS)-2-(pyrazin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B15219779.png)
